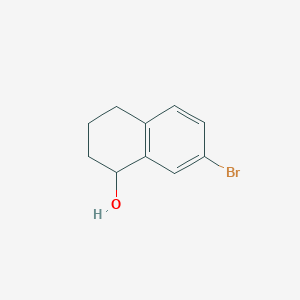

7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol

Overview

Description

Molecular Structure Analysis

The molecular structure of compounds related to 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol has been studied using X-ray crystallographic techniques. For instance, the structure of anti-3,4-dihydroxy-1,2,3,4-tetrahydronaphthalene 1,2-oxide, a urinary metabolite of naphthalene, has been determined. This compound exhibits a "twist-boat" conformation in the saturated carbon skeleton and features an extensive intermolecular hydrogen bond network, which is indicative of the potential structural characteristics of related tetrahydronaphthalene derivatives .

Synthesis Analysis

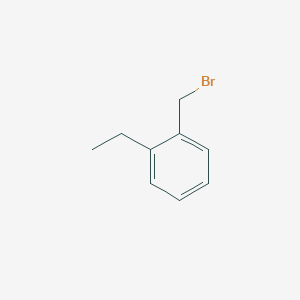

The synthesis of brominated tetrahydronaphthalene derivatives has been explored through various methods. High-temperature bromination of tetralin has been shown to result in benzylic bromination, producing 1,4-dibromo-1,2,3,4-tetrahydronaphthalene as a major product . Additionally, a new method for the reductive debromination of 1,2-bis(bromomethyl)arenes using tetrakis(dimethylamino)ethylene (TDAE) has been developed, which can yield 1,2,3,4-tetrahydronaphthalenes . These methods provide insights into the synthesis routes that could be applicable for the synthesis of this compound.

Chemical Reactions Analysis

The regioselectivity of bromination reactions on tetrahydronaphthalene derivatives has been studied, revealing that bromination occurs at the -methylene position and the conditions for bromination at specific positions on the benzannelated ring have been established . This information is crucial for understanding the chemical reactions that this compound may undergo, as the position of bromination can significantly affect the reactivity and subsequent chemical transformations of the molecule.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the studies on related compounds can offer some general insights. The presence of bromine is likely to influence the compound's density, boiling point, and reactivity. The molecular structure, particularly the conformation of the carbon skeleton and the presence of functional groups, will affect the compound's solubility, stability, and potential for intermolecular interactions .

Scientific Research Applications

Synthesis and Chemical Transformations

7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol plays a significant role in various chemical syntheses and transformations. For instance, it is utilized in reductive debromination processes. Nishiyama et al. (2005) developed a method for the reductive debromination of 1,2-bis(bromomethyl)arenes, yielding 1,2,3,4-tetrahydronaphthalenes (Nishiyama et al., 2005). This methodology highlights its potential in creating diverse chemical structures.

Çakmak et al. (2000) explored the high-temperature bromination of tetralin, leading to the formation of various brominated derivatives (Çakmak et al., 2000). These derivatives are crucial for further chemical transformations and syntheses.

Chiral Auxiliary in Asymmetric Reactions

In asymmetric synthesis, this compound derivatives have been used effectively. Orsini et al. (2005) demonstrated its use as a chiral auxiliary in Reformatsky-type reactions, which is significant in producing enantiomerically enriched compounds (Orsini et al., 2005).

Quantum Chemical Studies

Quantum chemical studies involving this compound derivatives provide insights into reaction mechanisms and regioselectivity. Pankratov et al. (2004) substantiated the regioselectivity of bromination in such compounds, contributing to the understanding of their chemical behavior (Pankratov et al., 2004).

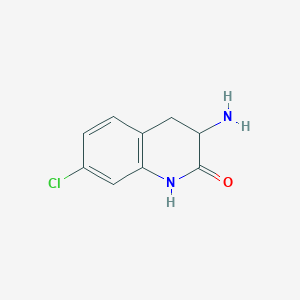

Application in Medicinal Chemistry

In the field of medicinal chemistry, derivatives of this compound are employed in the synthesis of therapeutic compounds. For example, Faul et al. (2001) identified retinoids derived from tetrahydronaphthalene cores as potent RXR agonists, indicating their potential in treating non-insulin-dependent diabetes mellitus (Faul et al., 2001).

Studies in Crystallography

Crystallography studies involving this compound derivatives enhance the understanding of molecular structures and stereochemistry. Vega et al. (2009) investigated the crystal structure of a related compound, shedding light on its conformational flexibility and stereochemistry, which is crucial for its application in stereoselective synthesis (Vega et al., 2009).

Safety and Hazards

properties

IUPAC Name |

7-bromo-1,2,3,4-tetrahydronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10,12H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXVUISODQKZWFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC(=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10507136 | |

| Record name | 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75693-15-1 | |

| Record name | 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

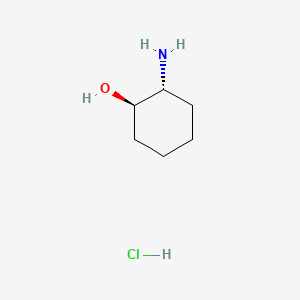

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B1281019.png)

![1-Isopropyl-[1,4]diazepane](/img/structure/B1281042.png)